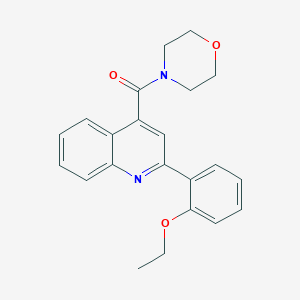
2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline
Übersicht
Beschreibung
2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as EMD 638683, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of quinoline derivatives and has shown promising results in various studies.
Wirkmechanismus
2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 acts as a sigma-1 receptor agonist, which leads to the modulation of various intracellular signaling pathways. Activation of the sigma-1 receptor has been shown to have neuroprotective effects, reduce inflammation, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 has various biochemical and physiological effects, including the regulation of calcium signaling, modulation of oxidative stress, and induction of apoptosis in cancer cells. 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. However, one limitation of using 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions related to the use of 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 in scientific research. One potential direction is the development of 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 analogs with improved potency and selectivity for the sigma-1 receptor. Another direction is the investigation of 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Conclusion:
In conclusion, 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 is a synthetic compound that has shown promising results in various scientific research applications. Its high affinity for the sigma-1 receptor makes it a valuable tool for the selective modulation of this receptor. Further research is needed to fully understand the potential of 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 as a therapeutic agent and to develop more potent and selective analogs.
Wissenschaftliche Forschungsanwendungen
2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory activity. Studies have shown that 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 has a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival.
Eigenschaften
IUPAC Name |
[2-(2-ethoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-2-27-21-10-6-4-8-17(21)20-15-18(16-7-3-5-9-19(16)23-20)22(25)24-11-13-26-14-12-24/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEPTUPZAGHKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-amino-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4746863.png)
![3-[(2-chlorobenzyl)thio]-5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4746869.png)
![ethyl 4-oxo-4-[(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]butanoate](/img/structure/B4746875.png)
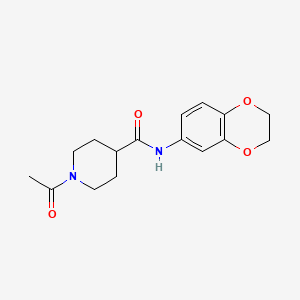
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide](/img/structure/B4746887.png)
![1-[(4-ethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B4746889.png)
![ethyl 3-[(benzylsulfonyl)amino]-2-methylbenzoate](/img/structure/B4746893.png)
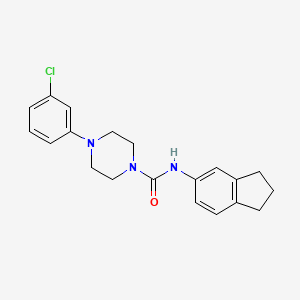
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4746905.png)

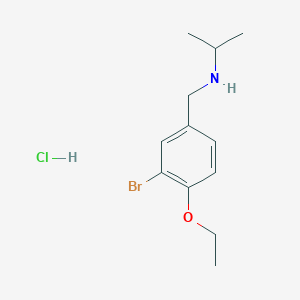
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B4746926.png)
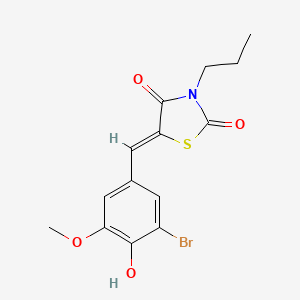
![3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4746936.png)